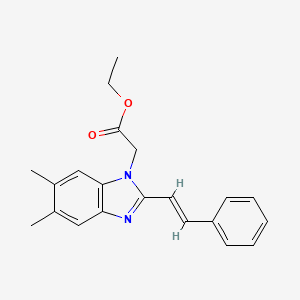

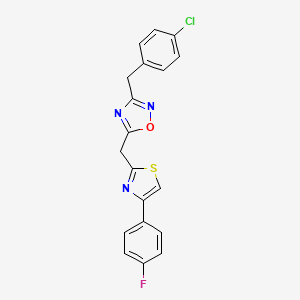

![molecular formula C22H22N4O3S B2598181 {[3-(4-Methoxybenzyl)-6-morpholin-4-yl-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetonitrile CAS No. 689771-20-8](/img/structure/B2598181.png)

{[3-(4-Methoxybenzyl)-6-morpholin-4-yl-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinazolinone ring, a morpholine ring, a methoxybenzyl group, and a thioacetonitrile group. These functional groups contribute to the compound’s reactivity and potential applications.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds are known to participate in a variety of reactions. For example, quinazolinones can undergo reactions with various nucleophiles and electrophiles . The presence of the thioacetonitrile group may also influence the compound’s reactivity .Scientific Research Applications

Spiro-Cyclisation and Rearrangement Mechanisms : The compound has been involved in studies related to spiro-cyclisation mechanisms. Harcourt, Taylor, and Waigh (1978) investigated methoxybenzylamino-acetonitriles with benzyl or phenethyl substituents, which undergo spiro-cyclisation in concentrated sulphuric acid, followed by rearrangement to the benzene ring of the substituent, resulting in products like tetrahydroisoquinoline or 2-benzazepine (Harcourt, Taylor, & Waigh, 1978).

Photochemical Synthesis Applications : Ikeda et al. (1977) conducted studies on photochemical synthesis of tetrahydroisoquinolines from N-chloroacetylbenzylamines. This research demonstrated the formation of various hydroxy-tetrahydroisoquinolines and methylisoquinoline derivatives through photocyclization, extending the synthesis to benzyl-isoquinoline derivatives (Ikeda, Hirao, Okuno, Numao, & Yonemitsu, 1977).

Cyclisation Mechanisms and Dual Pathways : Harcourt, Taylor, and Waigh (1978) also explored the cyclisation of dimethoxybenzylaminoacetonitriles, suggesting a dual mechanism for cyclisation involving electrophilic attacks and rearrangement to an iminium ion, which can lead to various chemical products (Harcourt, Taylor, & Waigh, 1978).

Hydrogen Abstraction Studies : Jornet, Tormos, and Miranda (2011) studied hydrogen abstraction by excited triplet states of compounds like 4-methoxybenzophenone, contributing to understanding the photobehavior of mixed triplets and providing insights into solvent-dependent reactions (Jornet, Tormos, & Miranda, 2011).

Lanthanide Ion Complexes and Luminescence : Research by De Bettencourt-Dias, Viswanathan, and Rollett (2007) on luminescent lanthanide ion complexes highlights the role of thiophene-derivatized compounds in creating luminescent solutions, which can have applications in photophysics and materials science (De Bettencourt-Dias, Viswanathan, & Rollett, 2007).

Tautomerism and Structural Analysis in Synthesis : Land, Ramsden, Riley, and Yoganathan (2003) provided insights into tautomerism and structure of dienophiles in the context of morphine synthesis, which could have implications in synthetic organic chemistry and pharmaceutical research (Land, Ramsden, Riley, & Yoganathan, 2003).

Antifungal Activity of Benzimidazole Derivatives : Qu, Li, Xing, and Jiang (2015) synthesized benzimidazol-2-ylcyanoketone oxime ethers containing morpholine moiety and tested their antifungal activities, demonstrating the potential application of such compounds in developing new antifungal agents (Qu, Li, Xing, & Jiang, 2015).

Safety and Hazards

Future Directions

The future directions for research on this compound could involve further investigation into its synthesis, reactivity, and potential applications. Given the interesting structure of this compound, it could be a valuable subject for research in medicinal chemistry, materials science, and other fields .

properties

IUPAC Name |

2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3S/c1-28-18-5-2-16(3-6-18)15-26-21(27)19-14-17(25-9-11-29-12-10-25)4-7-20(19)24-22(26)30-13-8-23/h2-7,14H,9-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWHWGVQKRLACE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2598098.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2598102.png)

![N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine](/img/structure/B2598104.png)

![[3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2598107.png)

![3-(2-methoxyphenyl)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2598108.png)

![N-(4-bromophenyl)-2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/no-structure.png)

![7-(2-methoxyethyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2598119.png)

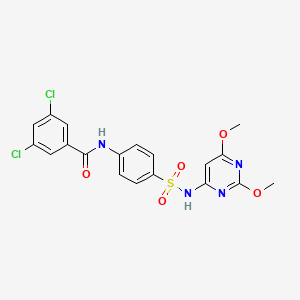

![3-(2-chloro-6-fluorophenyl)-2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]prop-2-enamide](/img/structure/B2598121.png)